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Receptor Binding Profile and Putative Mechanisms

The table below summarizes the known receptor binding affinities (Ki values) for quetiapine and its active

metabolite, norquetiapine. A lower Ki value indicates a higher affinity for the receptor [1] [2].

Receptor
Quetiapine Ki
(nM)

Norquetiapine Ki
(nM)

Clinical Correlation

H1 Histamine 6.9 [2] Information

Missing

Sedation, weight gain [1] [2]

α1 Adrenergic 22 [2] Information

Missing

Orthostatic hypotension [2]

M1 Muscarinic 37 [2] Information

Missing

Information Missing

D2 Dopamine 380 [2] Information

Missing

Antipsychotic efficacy; low EPS risk

due to fast dissociation ("hit-and-run")
[3] [2]
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Receptor
Quetiapine Ki
(nM)

Norquetiapine Ki
(nM)

Clinical Correlation

5-HT1A Serotonin 390 [2] Information

Missing

Antidepressant & anxiolytic effects

(partial agonist) [3] [2]

5-HT2A Serotonin 640 [2] Information

Missing

Antipsychotic efficacy (antagonist) [2]

D1 Dopamine 990 [2] Information

Missing

Information Missing

5-HT2C Serotonin 1840 [2] Information

Missing

Information Missing

D4 Dopamine 2020 [2] Information

Missing

Information Missing

α2A Adrenergic 2900 [2] Information

Missing

Information Missing

Norepinephrine
Transporter (NET)

Information

Missing

High affinity

(Inhibitor) [3]

Antidepressant activity [3]

Norquetiapine has a distinct receptor profile. It is a potent norepinephrine reuptake inhibitor (NRI) and a

partial agonist at the 5-HT1A receptor, which are believed to mediate its antidepressant effects [3].

Experimental Data on Quetiapine Formulations and D2
Occupancy

While direct norquetiapine occupancy data is lacking, a key PET study illustrates how the pharmacokinetics

of different quetiapine formulations translate into brain D2 receptor occupancy [4].

Experimental Protocol [4]:

Design: Open-label, one-sequence crossover study in 11 healthy male subjects.
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Intervention: Subjects received quetiapine XR (300 mg/day) for 8 days, followed by an immediate

switch to quetiapine IR (300 mg/day) for 4 days.
Imaging: Positron Emission Tomography (PET) with the radioligand [¹¹C]raclopride was performed at:

Baseline (drug-free).
Predicted peak plasma concentration (Cmax) for each formulation (5 hours post-XR dose, 2

hours post-IR dose).
Trough plasma concentration (Cmin or 24 hours post-dose for both).

Measurement: Striatal D2 receptor occupancy was calculated.

The results from this study are summarized in the following diagram:
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Study Administration:
300 mg/day Quetiapine

Formulation Type

Immediate-Release (IR) Extended-Release (XR)

Pharmacokinetic Profile

Rapid absorption
Higher Peak (Cmax)

Tmax = 2h

Slow, sustained release
Lower Peak (Cmax)

Tmax = 5h

D2 Receptor Occupancy
(PET with [11C]raclopride)

Trough Occupancy (24h):
~7-8% for both formulations

24h post-dose 24h post-dose

Peak Occupancy: 50% ± 4% Peak Occupancy: 32% ± 11%

Click to download full resolution via product page

This study demonstrates that the lower Cmax of the XR formulation results in significantly lower peak D2

occupancy compared to the IR formulation [4]. The clinical implication is that lower peak D2 occupancy is

associated with reduced early sedation, allowing for faster dose titration [5]. Furthermore, the transient

nature of high D2 occupancy (rapid dissociation) is thought to explain quetiapine's low risk of

extrapyramidal side effects (EPS) [6] [3].
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Methodologies for Key Experiments

For research purposes, here are detailed protocols for the core methodologies cited:

1. PET Study for D2 Receptor Occupancy [4]

Radioligand: [¹¹C]raclopride, a selective D2/D3 receptor antagonist.

Image Acquisition: High-resolution research tomography (HRRT) scanner. A saline solution
containing ~220 MBq of [¹¹C]raclopride is injected intravenously as a bolus. Brain radioactivity is

measured continuously for 63 minutes.
Region of Interest (ROI) Analysis: Manual delineation of striatal regions (e.g., putamen) on

coregistered MRI T1-weighted images.
Kinetic Modeling: The Simplified Reference Tissue Model (SRTM) is used to calculate binding

potential, from which receptor occupancy is derived: Occupancy (%) = (1 -
BP_{drug}/BP_{baseline}) * 100.

2. Receptor Binding Affinity Assays [1]

Principle: In vitro competition binding assays determine a compound's inhibition constant (Ki), which
measures its affinity for a specific receptor.

Procedure: Cell membranes expressing the human receptor of interest are incubated with a known
radioactively labeled ligand and various concentrations of the test drug (e.g., quetiapine). The drug's

ability to displace the radioligand is measured.
Data Analysis: The concentration that inhibits 50% of specific radioligand binding (IC50) is

determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Insights for Researchers

The available data, while indirect, provides a strong mechanistic foundation:

The correlation between lower peak D2 occupancy and reduced sedation is a key finding for
formulation choice and clinical trial design [5] [4].

Norquetiapine's unique NET inhibition and 5-HT1A partial agonism offer a clear rationale for its
antidepressant effects, distinguishing it from quetiapine [3].

Quetiapine's wide therapeutic window (100-1000 ng/mL) and the concept of transient D2
occupancy explain its clinical profile of efficacy with low EPS risk [5] [3] [2].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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